molecular formula C13H12ClN3S2 B2990391 N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride CAS No. 2034619-90-2

N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride

Cat. No. B2990391
CAS RN: 2034619-90-2
M. Wt: 309.83
InChI Key: GTJHRXNEQNTXAD-UHFFFAOYSA-N
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Description

N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride is a chemical compound that has been widely used in scientific research. It is a thiazole derivative that has shown promising results in various studies due to its unique properties.

Scientific Research Applications

Tautomeric Behavior and Divalent N(I) Character

Research by Bhatia, Malkhede, and Bharatam (2013) highlights the existence of dynamic tautomerism in N-(pyridin-2-yl)thiazol-2-amine, a closely related compound, showcasing its versatility and divalent N(I) character. Their quantum chemical analysis identified six competitive isomeric structures, indicating a tautomeric competition between thiazole and pyridine groups. The study provides insights into the electron distribution, tautomeric preferences, and divalent N(I) character, crucial for understanding the reactivity and interaction of similar compounds like N-(pyridin-2-yl)-4-(thiophen-3-ylmethyl)thiazol-2-amine hydrochloride in various chemical environments (Bhatia, Malkhede, & Bharatam, 2013).

Synthesis and Oxidative C–H Functionalization

Mariappan et al. (2016) explored the regioselective oxidative C–H functionalization to synthesize biologically potent N-(pyridin-2-yl)benzo[d]thiazol-2-amines, utilizing a metal-free approach that highlights the compound's potential in facilitating straightforward synthetic routes for the development of therapeutically relevant species. This study underscores the versatility of this compound in synthetic chemistry, particularly in the context of developing new pharmacologically active molecules (Mariappan, Rajaguru, Roja, Muthusubramanian, & Bhuvanesh, 2016).

Generation of Structurally Diverse Library

Roman (2013) utilized a similar compound, 3-dimethylamino-1-(thiophen-2-yl)propan-1-one hydrochloride, to generate a structurally diverse library of compounds through alkylation and ring closure reactions. This research illustrates the potential of this compound as a precursor in synthesizing a wide range of chemical entities with possible application in drug discovery and material science (Roman, 2013).

properties

IUPAC Name

N-pyridin-2-yl-4-(thiophen-3-ylmethyl)-1,3-thiazol-2-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2.ClH/c1-2-5-14-12(3-1)16-13-15-11(9-18-13)7-10-4-6-17-8-10;/h1-6,8-9H,7H2,(H,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTJHRXNEQNTXAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)NC2=NC(=CS2)CC3=CSC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClN3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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